(-)-beta-Selinene
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as beta-seleno amides, has been reported using a ring-opening reaction of chiral 2-oxazolines by selenium nucleophiles . This method has been shown to be efficient and yields products containing various functional groups like thioether, alcohol, and ether. Although this synthesis pertains to beta-seleno amides and not directly to (-)-beta-Selinene, the methodology could potentially be adapted for the synthesis of various seleno-containing organic compounds, which may include sesquiterpenes like (-)-beta-Selinene.
Molecular Structure Analysis
The molecular structure of (-)-beta-Selinene would be expected to contain a complex arrangement of carbon atoms typical of sesquiterpenes. The specific structure would likely include multiple rings and perhaps a chiral center, given the prefix "(-)" indicating optical activity. The synthesis of chiral beta-seleno amides suggests that chiral centers are an important feature in related compounds, which could also be relevant to the structure of (-)-beta-Selinene.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to (-)-beta-Selinene. However, the synthesis of beta-seleno amides and their application in palladium-catalyzed asymmetric allylic alkylation indicates that seleno-containing compounds can participate in complex chemical reactions, leading to products with high enantiomeric excess (up to 98% ee). This suggests that (-)-beta-Selinene, if it contains selenium, could also be involved in similar enantioselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-beta-Selinene are not described in the provided papers. However, in general, sesquiterpenes are known to be hydrophobic, volatile, and often exhibit optical activity due to the presence of chiral centers. They can have various biological activities and can be found in the essential oils of plants. Betaine, a compound mentioned in one of the papers , is known for its osmoprotective properties, which could be a characteristic of interest if (-)-beta-Selinene has similar properties or if it is used in conjunction with betaine in a biological context.
Scientific Research Applications
Biotransformation Using Plant Pathogenic Fungus
- The sesquiterpenoid β-selinene can be biotransformed using the plant pathogenic fungus Glomerella cingulata. This process involves the oxidation of β-selinene at specific positions, leading to the production of trihydroxy-β-selinene (Miyazawa, Honjo, & Kameoka, 1997).
Role in Plant Stress Tolerance
- Glycine betaine (GB) and proline, two major osmolytes that accumulate in response to environmental stresses, show a positive relationship with plant stress tolerance. Although not directly mentioned, compounds like β-selinene may play a role in this process (Ashraf & Foolad, 2007).
Identification as Potential Anticancer Agent
- GC-MS analysis of ethanol extract of Zodia leaves identified several compounds, including delta-Selinene, which show potential as anticancer agents. These compounds target breast, lung, and ovarian cancer (Sanora, Mastura, Handoyo, & Purnama, 2019).
Insect Herbivore Defense
- The sesquiterpene hydrocarbons like α- and β-selinene in Hymenaea leaf resins display inhibitory effects on generalist herbivores, such as the beet armyworm. This indicates a potential defensive role against insect predation (Langenheim, Foster, & McGinley, 1980).
Cotton Plant Oil Composition
- In Gossypium hirsutum, alpha- and beta-selinene are major components of its oil, indicating a role in the chemical diversity of this species (Williams et al., 1995).
Maize Defense Against Fungal Pathogens
- Maize terpene synthase21, which produces β-selinene, plays a critical role in antifungal defenses. This enzyme is involved in the biosynthesis of nonvolatile antibiotics like β-costic acid, promoting fungal pathogen resistance (Ding et al., 2017).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications, areas of study that could be further explored, and improvements that could be made in its synthesis or use.
properties
IUPAC Name |
(3S,4aR,8aS)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPTNQHMDJAG-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(=C)C2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2(CCCC(=C)[C@H]2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-beta-Selinene | |
CAS RN |
17066-67-0 | |
Record name | beta-Selinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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